N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide
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Overview
Description
N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with chlorophenyl and nitrobenzamide groups
Preparation Methods
The synthesis of N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of 5-amino-7-(4-chlorophenyl)-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile can be achieved using a dicationic molten salt catalyst . This intermediate can then be further reacted with 4-nitrobenzoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of microwave-mediated, catalyst-free synthesis techniques .
Chemical Reactions Analysis
N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Cyclization: The triazolopyrimidine core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a DNA intercalator, which can be useful in studying DNA interactions.
Mechanism of Action
The mechanism of action of N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide involves its interaction with molecular targets such as DNA and enzymes. For instance, it can inhibit CDK2, a key enzyme involved in cell cycle regulation, by binding to its active site and preventing its activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide can be compared with other triazolopyrimidine derivatives, such as:
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound also exhibits significant biological activity, including antibacterial and antitubercular properties.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds have shown potent DNA intercalation activities and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H16Cl2N6O3 |
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Molecular Weight |
507.3 g/mol |
IUPAC Name |
N-[5,7-bis(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C24H16Cl2N6O3/c25-17-7-1-14(2-8-17)20-13-21(15-3-9-18(26)10-4-15)31-24(27-20)29-23(30-31)28-22(33)16-5-11-19(12-6-16)32(34)35/h1-13,21H,(H2,27,28,29,30,33) |
InChI Key |
YQCQNCMMZYAIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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